Cesium stearate

Description

Properties

IUPAC Name |

cesium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.Cs/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZGEDNSZCPRCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

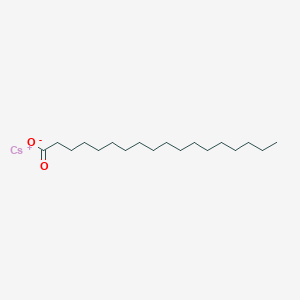

CCCCCCCCCCCCCCCCCC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Cesium Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium stearate (Cs(C₁₈H₃₅O₂)) is the cesium salt of stearic acid, a long-chain saturated fatty acid. As a metallic soap, it possesses unique physicochemical properties that make it a compound of interest in various industrial and research applications. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis, and potential applications, with a particular focus on its relevance to the pharmaceutical sciences. The information is presented to aid researchers, scientists, and drug development professionals in understanding and utilizing this compound.

Chemical and Physical Properties

This compound is a white, powdery solid at room temperature.[1] It is classified as a metal-organic compound and a metallic soap.[2] The properties of this compound are largely dictated by the presence of the large, highly electropositive cesium cation and the long, hydrophobic stearate anion.

Quantitative Data

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₅CsO₂ | [2][3] |

| Molecular Weight | 416.37 g/mol | [2][3] |

| CAS Number | 14912-91-5 | [1] |

| Appearance | White powder | [1] |

| Melting Point | 263-269 °C | BenchChem |

| Solubility | Soluble in hot water | [2] |

| Density | Not available | [2] |

Note: The melting point is based on a single cited experimental value and may vary depending on the purity of the sample.

Synthesis and Characterization

Synthesis Protocol

This compound is typically synthesized through a neutralization reaction between stearic acid and a cesium base, such as cesium carbonate or cesium hydroxide.[2] A detailed experimental protocol for the synthesis of this compound is provided below, based on a literature procedure.

Objective: To synthesize this compound from cesium carbonate and stearic acid.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Stearic acid (C₁₈H₃₆O₂)

-

Butanol (C₄H₉OH)

-

Diethyl ether ((C₂H₅)₂O)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

A mixture of cesium carbonate and stearic acid in a 1:2 molar ratio is added to butanol in a round-bottom flask.

-

The mixture is heated to reflux temperature and maintained at this temperature until the evolution of carbon dioxide gas ceases.

-

After the reaction is complete, the butanol is removed using a rotary evaporator.

-

The resulting solid residue is mixed with diethyl ether.

-

The solid product is collected by suction filtration, washed with diethyl ether, and dried under vacuum.

Characterization

The characterization of this compound is crucial to confirm its identity, purity, and structural properties. The following are key experimental techniques that can be employed.

Objective: To identify the functional groups present in this compound and confirm the formation of the salt.

Methodology:

-

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Observations: The spectrum of this compound is expected to show the disappearance of the broad O-H stretching band of the carboxylic acid dimer in stearic acid and the appearance of characteristic strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). A study by Mehrotram et al. concluded that alkali metal soaps like this compound are ionic in nature, in contrast to the dimeric structure of stearic acid in the solid state.[4]

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Methodology:

-

A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature.

-

Expected Observations: The TGA curve will indicate the temperatures at which the compound decomposes. A study on cesium soaps suggests that the decomposition reaction is kinetically of zero order with an activation energy in the range of 2 to 6 kcal/mol.[4]

Objective: To determine the crystalline structure of this compound.

Methodology:

-

A powdered sample of this compound is evenly spread on a sample holder.

-

The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα).

-

The diffraction data (2θ values and intensities) are collected and analyzed.

Objective: To characterize the molecular structure of this compound in solution.

Methodology:

-

A sample of this compound is dissolved in a suitable deuterated solvent.

-

¹H and ¹³C NMR spectra are acquired.

-

Expected Observations: The ¹H NMR spectrum would show signals corresponding to the protons of the long alkyl chain of the stearate moiety. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the alkyl chain.

Applications in Drug Development

While specific applications of this compound in drug development are not extensively documented, its properties as a metallic soap suggest potential uses analogous to other alkali stearates, such as magnesium stearate and sodium stearate, which are widely used as pharmaceutical excipients.[5][6]

Potential Roles:

-

Lubricant: In tablet and capsule manufacturing, lubricants are essential to prevent the adhesion of the formulation to the punches and dies of the tablet press.[7] this compound, with its long hydrocarbon chain, could potentially function as an effective lubricant.

-

Emulsifier and Stabilizer: Its amphiphilic nature makes it a candidate for use as an emulsifying agent in creams, lotions, and other topical formulations, helping to stabilize oil-in-water or water-in-oil systems.

-

Hydrophobic Matrix Former: In controlled-release drug delivery systems, stearates can be used to form a hydrophobic matrix that retards the release of the active pharmaceutical ingredient (API).

It is important to note that the use of cesium compounds in pharmaceuticals is not common, and any potential application would require thorough toxicological evaluation.[8][9]

Mandatory Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. Cesium | Cs | CID 5354618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caesium stearate - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. baerlocher.com [baerlocher.com]

- 6. US7456306B2 - Stearate composition and method of production thereof - Google Patents [patents.google.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Cesium: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 9. [Cesium] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cesium Stearate for Researchers and Scientists

This guide provides a comprehensive overview of the synthesis of cesium stearate, a metallic soap with applications in various scientific and industrial fields. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed experimental protocol for beginners, data on the compound's properties, and a discussion of relevant characterization techniques.

Introduction

This compound (C₁₈H₃₅CsO₂) is the cesium salt of stearic acid, a long-chain saturated fatty acid. It belongs to the class of metal soaps, which are metal carboxylates of fatty acids. These compounds find use as lubricants, stabilizers in plastics, and precursors for the synthesis of other materials. The synthesis of this compound is a straightforward acid-base reaction, making it an accessible compound to prepare in a laboratory setting.

Synthesis of this compound

The most common and beginner-friendly method for synthesizing this compound is through the reaction of cesium carbonate (Cs₂CO₃) with stearic acid (C₁₈H₃₆O₂). This reaction proceeds with the evolution of carbon dioxide and water, yielding this compound as the primary product.

Chemical Reaction

The balanced chemical equation for the reaction is:

Cs₂CO₃ + 2 CH₃(CH₂)₁₆COOH → 2 CsOOC(CH₂)₁₆CH₃ + H₂O + CO₂

This reaction is typically carried out in a suitable organic solvent, such as butanol, at reflux temperature to ensure the reaction goes to completion.[1]

Experimental Protocol

This section details a step-by-step procedure for the synthesis of this compound in a laboratory setting.

2.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Cesium Carbonate (Cs₂CO₃) | 99.9% | Sigma-Aldrich |

| Stearic Acid (C₁₈H₃₆O₂) | ≥95% | Fisher Scientific |

| n-Butanol (C₄H₉OH) | ACS Reagent Grade | VWR |

| Diethyl Ether ((C₂H₅)₂O) | Anhydrous | J.T. Baker |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | EMD Millipore |

2.2.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Rotary evaporator

-

Büchner funnel and flask

-

Filter paper

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Spatula and weighing paper

-

Fume hood

2.2.3. Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add cesium carbonate (e.g., 3.26 g, 10 mmol) and stearic acid (e.g., 5.69 g, 20 mmol).

-

Solvent Addition: Add approximately 100 mL of n-butanol to the flask.

-

Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 118 °C for n-butanol) with continuous stirring. The reaction progress can be monitored by the cessation of carbon dioxide evolution (bubbling). The reaction is typically complete within 2-4 hours.[1]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the n-butanol using a rotary evaporator.

-

Purification - Workup:

-

To the residue in the flask, add approximately 100 mL of diethyl ether and stir to dissolve the this compound.

-

Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted cesium carbonate and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Product Isolation: Evaporate the diethyl ether using a rotary evaporator to obtain the crude this compound product.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove any residual solvent.

-

Characterization: The final product should be a white, waxy solid. The melting point can be determined and compared to the literature value. Further characterization can be performed using techniques like FTIR and NMR spectroscopy.

Safety Precautions

-

Cesium Carbonate: Cesium carbonate is irritating to the eyes, respiratory system, and skin. It is also hygroscopic. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Stearic Acid: Stearic acid is a low-hazard chemical but can cause mild skin and eye irritation.

-

n-Butanol: n-Butanol is flammable and can cause eye, skin, and respiratory irritation. Work in a well-ventilated fume hood.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a fume hood and avoid any sources of ignition.

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₅CsO₂ | |

| Molecular Weight | 416.37 g/mol | [2] |

| Appearance | White, waxy solid | |

| Melting Point | 263-269 °C | [1] |

| Solubility in Water | Soluble in hot water | [3] |

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Estimated Solubility |

| Hexane | Non-polar | Low |

| Toluene | Non-polar | Moderately soluble, especially when heated |

| Diethyl Ether | Slightly polar | Moderately soluble |

| Chloroform | Polar aprotic | Moderately soluble |

| Ethanol | Polar protic | Soluble, especially when heated |

| Methanol | Polar protic | Soluble |

| Acetone | Polar aprotic | Sparingly soluble |

| Dimethylformamide (DMF) | Polar aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble |

Characterization of this compound

To confirm the successful synthesis and purity of the this compound, several analytical techniques can be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to identify the functional groups present in the synthesized compound. The key spectral features to look for in the FTIR spectrum of this compound are:

-

Disappearance of the broad O-H stretch: The broad absorption band corresponding to the hydroxyl group of the carboxylic acid in stearic acid (around 2500-3300 cm⁻¹) should be absent in the product spectrum.

-

Disappearance of the C=O stretch of the carboxylic acid: The sharp peak for the carbonyl group of the carboxylic acid in stearic acid (around 1700 cm⁻¹) should disappear.

-

Appearance of carboxylate stretches: Two new characteristic absorption bands for the carboxylate anion (COO⁻) should appear. The asymmetric stretching vibration is typically observed around 1550-1610 cm⁻¹, and the symmetric stretching vibration is found around 1400-1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the stearate backbone.

-

¹H NMR: The spectrum will show characteristic signals for the methyl (CH₃) and methylene (CH₂) groups of the long alkyl chain. The absence of the acidic proton signal from the carboxylic acid (typically >10 ppm) confirms the formation of the salt.

-

¹³C NMR: The spectrum will show signals for the carbons in the alkyl chain and a characteristic signal for the carboxylate carbon (COO⁻) typically in the range of 175-185 ppm.

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reaction Diagram

Caption: Chemical equation for the synthesis of this compound.

References

Cesium Stearate: A Comprehensive Technical Guide for Researchers

CAS Number: 14912-91-5

This technical guide provides an in-depth overview of cesium stearate, a metal-organic compound with potential applications in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is the cesium salt of stearic acid, a long-chain saturated fatty acid.[1] It is classified as a metallic soap.[2] Its chemical structure consists of a cesium cation (Cs⁺) and a stearate anion (C₁₇H₃₅COO⁻).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 14912-91-5 | [1][2][3] |

| Molecular Formula | C₁₈H₃₅CsO₂ | [1][2][3] |

| Molecular Weight | 416.37 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 263-269 °C | [4] |

| Solubility | Soluble in hot water | [2] |

| Topological Polar Surface Area | 40.1 Ų | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cesium carbonate with stearic acid.[4]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Stearic acid (C₁₈H₃₆O₂)

-

Butanol

-

Diethyl ether

Procedure:

-

A mixture of cesium carbonate and stearic acid in a 1:2 molar ratio is added to butanol.

-

The mixture is heated to reflux temperature and maintained until the evolution of carbon dioxide ceases.

-

Following the completion of the reaction, butanol is removed using a rotary evaporator.

-

The resulting residue is mixed with diethyl ether and aspirated to yield the final product.[4]

Analytical Characterization

A suite of analytical techniques can be employed to characterize the structure, purity, and thermal properties of synthesized this compound.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum of stearic acid shows a characteristic C=O stretching vibration of the carboxylic acid group around 1700-1710 cm⁻¹.[5] Upon formation of the cesium salt, this peak disappears and is replaced by new absorption peaks corresponding to the asymmetric and symmetric stretches of the carboxylate group (-COO⁻).[5]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³³Cs NMR spectroscopy can be utilized to study the cesium environment in the compound.[6] Cesium-133 is a quadrupolar nucleus with 100% natural abundance, making it suitable for NMR studies.[6] The chemical shift can provide information about the coordination of the cesium ion.

2.2.3. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound. For related metal stearates like calcium stearate, TGA shows decomposition steps corresponding to the loss of water, decomposition to calcium carbonate, and finally to calcium oxide.[7] DSC can be used to determine the melting point and other thermal events.

2.2.4. Mass Spectrometry

High-resolution mass spectrometry can be used to confirm the molecular weight of this compound.

Applications in Research and Drug Development

While this compound has established applications as a lubricant and heat stabilizer in polymer processing and specialty greases, its role in drug development is less defined.[][9] However, based on the properties of other metal stearates, potential applications can be extrapolated.

Potential as an Excipient in Solid Dosage Forms

Metal stearates, such as magnesium stearate, are widely used as lubricants in the manufacturing of pharmaceutical tablets and capsules to prevent the adhesion of the powder to the processing equipment. Although not extensively studied, the lubricating properties of this compound suggest its potential use in similar applications.

Nanoparticle and Liposome Formulations for Drug Delivery

The amphiphilic nature of the stearate anion makes it a candidate for use in the formulation of nanoparticles and liposomes for drug delivery. These nanocarriers can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profiles.[10] While there is no direct literature on this compound in this context, other metal stearates have been investigated for such purposes.

Biological Activity and Signaling Pathways

Direct research on the biological activity and signaling pathways specifically modulated by this compound is limited. However, studies on the effects of cesium ions on biological systems provide some insights.

Interaction with the Jasmonate Signaling Pathway in Plants

Research in Arabidopsis thaliana has shown that cesium inhibits plant growth by inducing the jasmonate signaling pathway.[1][11] Cesium exposure leads to the induction of jasmonate biosynthesis and downstream signaling, which in turn affects root growth.[1] This interaction highlights a specific biological pathway that is sensitive to the presence of cesium ions.

Figure 1: Cesium-induced jasmonate signaling pathway in Arabidopsis thaliana.

Toxicology and Safety

The toxicological profile of this compound has not been extensively studied. However, information on cesium and its salts indicates that while stable cesium is not highly toxic, large doses can cause changes in behavior in laboratory animals.[12] Radioactive cesium isotopes are a significant health concern due to their emission of ionizing radiation, which can lead to acute radiation syndrome and an increased risk of cancer.[12][13] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment to avoid inhalation and skin contact.

References

- 1. researchgate.net [researchgate.net]

- 2. Caesium stearate - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. (133Cs) Cesium NMR [chem.ch.huji.ac.il]

- 7. Thermal analysis of calcium stearate | Semantic Scholar [semanticscholar.org]

- 9. nbinno.com [nbinno.com]

- 10. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cesium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 13. bangkokhospital.com [bangkokhospital.com]

Thermal Decomposition of Cesium Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cesium stearate (Cs(C₁₈H₃₅O₂)). This compound, a metal-organic compound, finds applications in various fields, including catalysis and as a component in advanced materials. Understanding its thermal stability and decomposition pathway is crucial for its effective use and for ensuring safety and predictability in high-temperature applications. This document summarizes the expected thermal behavior of this compound based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), drawing parallels with other alkali and alkaline earth metal stearates due to the limited availability of specific quantitative data for the cesium salt. It outlines detailed experimental protocols for these analytical techniques and presents the anticipated decomposition mechanism and products.

Introduction

This compound is the salt derived from the long-chain fatty acid, stearic acid, and the alkali metal cesium.[1] Its structure, consisting of a polar carboxylate head and a long nonpolar hydrocarbon tail, imparts surfactant-like properties. The thermal behavior of metal stearates is a critical parameter in many of their applications, dictating their processing limits and the nature of their degradation byproducts. While extensive data exists for more common metal stearates like calcium and zinc stearate, specific and detailed thermal analysis data for this compound is less prevalent in publicly accessible literature.

This guide synthesizes the available information and provides a predictive framework for the thermal decomposition of this compound. The information is targeted towards professionals in research and development who require a deep understanding of the material's properties for formulation, processing, and stability studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₅CsO₂ | [1] |

| Molar Mass | 416.37 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | ~240-260 °C | General knowledge |

| Solubility | Soluble in hot water | [1] |

Thermal Analysis of this compound

The thermal decomposition of this compound can be effectively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Expected TGA and DSC Profile

Based on the behavior of other alkali metal stearates, the thermal decomposition of this compound in an inert atmosphere is expected to proceed in multiple steps. A generalized TGA and DSC profile is described in Table 2.

Table 2: Predicted Thermal Decomposition Profile of this compound

| Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Description |

| 25 - 150 | ~0-2% | Endotherm | Loss of adsorbed or hydrated water. |

| 240 - 260 | ~0% | Sharp Endotherm | Melting of this compound. |

| 300 - 500 | Significant | Exotherm(s) | Initial decomposition of the stearate chain, likely forming cesium carbonate and various organic fragments. |

| > 500 | Further Mass Loss | Endotherm(s) | Decomposition of cesium carbonate to cesium oxide (if temperature is sufficiently high and atmosphere allows). |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and sample purity.

Experimental Protocols

A standard TGA protocol to characterize the thermal decomposition of this compound is as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

A typical DSC protocol to determine the phase transitions of this compound is as follows:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum pan and hermetically seal it.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting and decomposition events.

Decomposition Pathway and Products

The thermal decomposition of metal stearates generally proceeds via the cleavage of the C-C and C-H bonds in the hydrocarbon tail and the C-O and O-metal bonds in the carboxylate head. For this compound, a plausible decomposition pathway is proposed below.

Proposed Decomposition Mechanism

The decomposition is likely initiated by the breaking of the stearate chain, leading to the formation of volatile organic compounds and a solid residue of cesium carbonate. At higher temperatures, the cesium carbonate may further decompose. The decomposition of alkali metal soaps has been described as a zero-order reaction with a low activation energy.[2]

Expected Decomposition Products

-

Solid Residue: The primary solid residue at intermediate temperatures (~500 °C) is expected to be cesium carbonate (Cs₂CO₃). Upon further heating to higher temperatures (above 600 °C), this may decompose to cesium oxide (Cs₂O).

-

Gaseous Products: The volatile products are likely to be a complex mixture of hydrocarbons, ketones, and carbon dioxide, resulting from the breakdown of the long stearate chain.

Experimental and Analytical Workflow

A logical workflow for the comprehensive thermal analysis of this compound is depicted below. This workflow ensures a thorough characterization from initial sample preparation to the identification of decomposition products.

Conclusion

This technical guide has provided a detailed overview of the expected thermal decomposition behavior of this compound. While specific quantitative data in the literature is limited, by analogy with other metal stearates, a multi-step decomposition process is anticipated, involving melting, decomposition to cesium carbonate, and finally to cesium oxide at elevated temperatures. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own detailed thermal analysis. The proposed decomposition pathway and experimental workflow serve as a valuable guide for investigating the thermal stability and degradation products of this compound, which is essential for its application in various scientific and industrial fields. Further research is encouraged to establish a more precise and quantitative understanding of the thermal decomposition of this compound.

References

An In-depth Technical Guide to the Solubility of Cesium Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium stearate (C₁₈H₃₅CsO₂), the cesium salt of stearic acid, is a metal-organic compound classified as a metallic soap.[1] Its unique properties, stemming from the large, electropositive cesium cation and the long-chain carboxylate, make it a compound of interest in various industrial and research applications, including as a lubricant and in the formation of specialized materials. Understanding its solubility in a range of solvents is critical for its application in synthesis, formulation, and materials science. This guide provides a comprehensive overview of the available data on the solubility of this compound, methodologies for its determination, and a comparative analysis with other metal stearates.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₅CsO₂ | [1] |

| Molar Mass | 416.37 g/mol | [1] |

| Appearance | White or off-white powder or solid | [1] |

| Melting Point | 240–260°C | [1] |

Solubility of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on qualitative descriptions and comparative studies of related compounds, a general solubility profile can be established.

Aqueous Solubility

This compound is described as being soluble in hot water.[1][2] This is in contrast to many other metal stearates, such as those of calcium, zinc, and magnesium, which are generally insoluble in water. The solubility in hot water is a characteristic shared with other alkali metal stearates like sodium and potassium stearate. However, solutions of sodium and potassium stearate in hot water tend to be unstable at room temperature and can form gels or precipitates upon cooling.[3] A similar behavior can be anticipated for this compound.

Organic Solvent Solubility

The solubility of this compound in organic solvents is influenced by the polarity of the solvent and the nature of the cation.

Polar Solvents:

-

Alcohols (e.g., Ethanol, Methanol): While specific data for this compound is unavailable, alkali metal stearates generally exhibit some solubility in polar organic solvents like ethanol.[4]

-

Acetone: One source indicates that this compound is "almost insoluble in acetone."

-

Dipolar Aprotic Solvents (e.g., DMF, DMSO): A study on cesium propionate, a shorter-chain cesium carboxylate, demonstrated significant solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] It is reasonable to infer that this compound would also exhibit solubility in these solvents, likely to a lesser extent due to its longer, more non-polar alkyl chain. The study found that cesium salts are at least four times more soluble than their rubidium counterparts in these solvents.[5]

Non-polar and Weakly Polar Solvents:

-

Aromatic Hydrocarbons (e.g., Benzene, Toluene) and Chlorinated Hydrocarbons: Metal stearates like zinc stearate are soluble in these non-polar solvents, particularly when heated.[6] It is plausible that this compound, with its long hydrocarbon tail, would also show some solubility in these solvents.

Comparative Solubility Data of Cesium Propionate

To provide a quantitative perspective, the following table summarizes the solubility of cesium propionate in several organic solvents. This data offers a valuable point of reference for estimating the behavior of this compound.

| Solvent | Temperature (°C) | Solubility (mol/L) |

| Methyl Ethyl Ketone (MEK) | 51 | 0.46 |

| Dimethylformamide (DMF) | 51 | 1.02 |

| Dimethyl Sulfoxide (DMSO) | 51 | >1.00 |

Data from "An Assessment of the Causes of the ‘Cesium Effect’"[5]

Experimental Protocols for Solubility Determination

The following outlines a general methodology for determining the solubility of this compound, based on common practices for similar compounds.

Gravimetric Method

This is a classical and widely used method for determining the solubility of a solid in a liquid.

Materials and Equipment:

-

This compound

-

Selected solvent

-

Thermostatically controlled water bath or heating mantle with a stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, Buchner funnel)

-

Oven

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

-

Separation: A sample of the saturated solution is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration through a pre-weighed filter or by allowing the solid to settle and drawing off the supernatant.

-

Solvent Evaporation: A precisely measured volume or weight of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, often in an oven at a temperature below the decomposition point of this compound.

-

Quantification: The container with the dried solute is weighed. The solubility is then calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Isothermal Method Workflow

Caption: Workflow for determining solubility via the isothermal gravimetric method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: As noted, the solubility of this compound in water increases with temperature.[1][2] This is a common trend for many solid solutes.

-

Solvent Polarity: The dual nature of the this compound molecule (ionic head and non-polar tail) means that its solubility is highly dependent on the solvent's properties. Polar solvents will interact more strongly with the cesium and carboxylate ions, while non-polar solvents will better solvate the long alkyl chain.

-

Presence of Other Solutes: The presence of other salts or organic molecules in the solution can affect the solubility through common ion effects, changes in solvent polarity, or complex formation.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like this compound might interact with biological systems is crucial. While this compound itself is not a typical active pharmaceutical ingredient, its properties as a metallic soap could influence drug delivery systems. For instance, it could be a component of a lipid-based formulation, where its solubility and self-assembly properties would be critical.

The following diagram illustrates a hypothetical logical relationship in the context of formulation development, where the solubility of an excipient like this compound is a key decision point.

Caption: Decision workflow for utilizing this compound in a lipid-based drug delivery system.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the scientific literature, a clear qualitative and semi-quantitative picture emerges. It is soluble in hot water and likely exhibits good solubility in polar aprotic solvents like DMF and DMSO, a characteristic driven by the large, soft cesium cation. Its long alkyl chain suggests potential solubility in non-polar organic solvents, particularly at elevated temperatures. For researchers and professionals in drug development and materials science, the provided experimental protocols and comparative data for related compounds offer a solid foundation for working with and understanding the solubility behavior of this compound. Further quantitative studies are warranted to fully elucidate its solubility profile across a broader range of solvents and conditions.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. Caesium stearate - Wikipedia [en.wikipedia.org]

- 3. US5208074A - Soluble alkali metal stearate solution compositions - Google Patents [patents.google.com]

- 4. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 5. public.websites.umich.edu [public.websites.umich.edu]

- 6. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Cesium Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metal stearates are a class of compounds formed by the reaction of a metal cation with stearic acid. Their properties are largely dictated by the nature of the metal ion and the arrangement of the long hydrocarbon chains in the solid state. Cesium stearate, as a member of the alkali metal stearates, is expected to exhibit a lamellar structure, where layers of cesium ions are separated by bilayers of stearate anions. The ionic nature of the cesium-carboxylate bond and the van der Waals interactions between the hydrocarbon chains are the primary forces governing the crystal packing. Understanding the nuances of this packing, including the long spacing between ionic layers and the sub-cell structure of the hydrocarbon chains, is crucial for predicting and controlling the material's properties.

Synthesis of this compound

This compound is typically synthesized through a neutralization reaction between stearic acid and a cesium source, such as cesium carbonate or cesium hydroxide.[1]

Experimental Protocol: Synthesis via Cesium Carbonate

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Cesium Carbonate (Cs₂CO₃)

-

Butanol (as solvent)

-

Diethyl ether (for washing)

Procedure:

-

A mixture of cesium carbonate and stearic acid, in a 1:2 molar ratio, is added to butanol.

-

The mixture is heated to reflux temperature.

-

The reaction is allowed to proceed until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.

-

The butanol solvent is removed using a rotary evaporator.

-

The resulting solid residue is washed with diethyl ether and then filtered.

-

The purified this compound is dried under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Crystal Structure Analysis

The analysis of the crystal structure of this compound involves a combination of techniques to probe both the long-range order of the ionic layers and the short-range order of the hydrocarbon chains.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for characterizing the crystalline nature of materials. For lamellar compounds like this compound, PXRD is particularly useful for determining the "long spacing," which is the distance between the planes of the cesium ions.

Expected Observations: The PXRD pattern of this compound is expected to show a series of sharp reflections at low 2θ angles, corresponding to the (00l) planes. These reflections are indicative of a well-ordered lamellar structure. The d-spacing calculated from these reflections provides the long spacing value. For other alkali metal stearates, this long spacing is known to be dependent on the cation radius.[2]

Comparative Data: While specific, indexed PXRD data for this compound is scarce in the literature, data for other metal stearates provide a basis for comparison. For example, calcium stearate exhibits characteristic peaks at low 2θ angles corresponding to its bilayer distance.[3] The temperature-dependent changes in the PXRD pattern of metallic stearates can reveal phase transitions related to the loss of water of crystallization or rearrangements of the hydrocarbon chains.[4]

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: A fine powder of this compound is packed into a sample holder, ensuring a flat, smooth surface.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of at least 2° to 40°, with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: The positions of the diffraction peaks are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ). The long spacing is determined from the series of (00l) reflections.

The following diagram illustrates the workflow for PXRD analysis.

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the phase transitions and thermal stability of this compound.

Expected Observations: DSC thermograms of alkali metal stearates typically show multiple endothermic transitions corresponding to phase changes from a crystalline solid to various liquid crystalline (mesomorphic) phases before finally melting to an isotropic liquid. TGA can be used to determine the thermal decomposition temperature of the compound.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an aluminum or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

DSC Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature.

-

TGA Protocol: The sample is heated at a constant rate in a controlled atmosphere, and the change in mass is recorded as a function of temperature.

The following diagram illustrates the logical relationship in thermal analysis.

Caption: Logical flow of thermal analysis experiments.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the local chemical environment and bonding within the this compound crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to probe the nature of the coordination between the cesium ion and the carboxylate group.

Expected Observations: The FTIR spectrum of this compound will show characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl chain. The most informative region is the carbonyl stretching region. In stearic acid, the C=O stretch appears around 1700 cm⁻¹. In this compound, this band is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically in the ranges of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The frequency separation between these two bands can provide information about the coordination mode of the carboxylate group.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of the hydrocarbon chain.

Expected Observations: The Raman spectrum of this compound will be dominated by bands associated with the stearate chain, including C-C stretching, CH₂ twisting and wagging, and CH₃ rocking modes. The region between 1000 and 1200 cm⁻¹ is particularly sensitive to the conformational order of the alkyl chains.

Experimental Protocol: FTIR and Raman Spectroscopy

-

Sample Preparation (FTIR): A small amount of this compound powder is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, an attenuated total reflectance (ATR) accessory can be used.

-

Sample Preparation (Raman): A small amount of the powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Fourier-transform infrared spectrometer and a Raman spectrometer (typically with a laser excitation wavelength of 532 nm or 785 nm) are used.

-

Data Collection: Spectra are collected over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3200-200 cm⁻¹ for Raman).

Data Summary

The following tables summarize the key physical and spectroscopic data for this compound and related compounds for comparative purposes.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₅CsO₂ | [1][5] |

| Molar Mass | 416.37 g/mol | [5] |

| Appearance | White solid | [1] |

| Solubility | Soluble in hot water | [1] |

Table 2: Key Spectroscopic Data for Metal Stearates

| Technique | Wavenumber (cm⁻¹) | Assignment | Compound |

| FTIR | ~2918, ~2850 | C-H asymmetric and symmetric stretching | General Stearates |

| FTIR | ~1700 | C=O stretching | Stearic Acid |

| FTIR | 1540-1650 | COO⁻ asymmetric stretching | Metal Stearates |

| FTIR | 1400-1450 | COO⁻ symmetric stretching | Metal Stearates |

| Raman | 2845-2885 | CH₂ symmetric and asymmetric stretching | General Stearates |

| Raman | 1060-1130 | C-C skeletal stretching | General Stearates |

Conclusion

The structural analysis of this compound, while lacking a definitive single-crystal structure determination, can be comprehensively approached through a combination of powder X-ray diffraction, thermal analysis, and spectroscopic techniques. PXRD provides crucial information on the lamellar packing and long spacing, while DSC and TGA reveal the complex phase behavior and thermal stability. FTIR and Raman spectroscopy offer insights into the local coordination environment of the cesium ion and the conformational order of the stearate chains. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into the fascinating solid-state chemistry of this compound and other alkali metal soaps. Further research, particularly focused on obtaining high-resolution powder diffraction data or growing single crystals suitable for X-ray analysis, is necessary to fully elucidate the crystal structure of this important material.

References

- 1. Caesium stearate - Wikipedia [en.wikipedia.org]

- 2. Properties, composition, and structure of stearic acid-stearate monolayers on alkaline earth solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. baerlocher.com [baerlocher.com]

- 5. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Weight of Cesium Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of cesium stearate, a metal-organic compound of increasing interest in various scientific fields. This document outlines the theoretical calculation of its molecular weight, details common experimental methodologies for its determination, and discusses its relevance in the context of pharmaceutical sciences.

Core Properties of this compound

This compound is the cesium salt of stearic acid, a long-chain saturated fatty acid. Its chemical and physical properties are foundational to its applications.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Chemical Name | Cesium Octadecanoate | [1] |

| Synonyms | Caesium stearate, Cesiumstearate | [1][2] |

| CAS Number | 14912-91-5 | [3] |

| Molecular Formula | C₁₈H₃₅CsO₂ | [1][2] |

Theoretical Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₈H₃₅CsO₂.

Table 2: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011 |

| Hydrogen | H | ~1.008 |

| Cesium | Cs | ~132.905 |

| Oxygen | O | ~15.999 |

Calculation of Molecular Weight:

Molecular Weight = (18 × Atomic Weight of C) + (35 × Atomic Weight of H) + (1 × Atomic Weight of Cs) + (2 × Atomic Weight of O) Molecular Weight = (18 × 12.011) + (35 × 1.008) + (1 × 132.905) + (2 × 15.999) Molecular Weight ≈ 216.198 + 35.28 + 132.905 + 31.998 Molecular Weight ≈ 416.381 g/mol

This calculated value is consistent with figures found in chemical databases.[1][4]

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise value, experimental determination is crucial for verification and for analyzing the purity and structure of a synthesized compound. Several techniques can be employed for this purpose.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly accurate method for determining the molecular weight of small molecules like this compound.[5][7]

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and chloroform.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of this compound.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., time-of-flight or Orbitrap), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak will correspond to the molecular weight of the compound.

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution.[6] While primarily used for polymers, it can be adapted for smaller molecules.

Experimental Protocol: SEC for this compound

-

Column and Mobile Phase Selection: A column with a small pore size suitable for the molecular weight range of this compound is chosen. A solvent in which the sample is fully soluble, such as tetrahydrofuran (THF), is used as the mobile phase.

-

Calibration: The system is calibrated using a series of well-characterized, narrow molecular weight standards (e.g., polystyrene or polyethylene glycol). A calibration curve of log(Molecular Weight) versus elution volume is generated.

-

Sample Analysis: A known concentration of the this compound solution is injected into the SEC system.

-

Elution and Detection: The sample passes through the column, and the elution profile is monitored by a detector (e.g., a refractive index detector).

-

Molecular Weight Determination: The elution volume of the this compound peak is compared to the calibration curve to determine its average molecular weight.

Relevance in Drug Development

Stearic acid and its salts, known as metallic soaps, are widely used as excipients in pharmaceutical formulations.[8][9] this compound, as a member of this class, has potential applications in drug delivery systems.

Table 3: Potential Roles of Stearates in Pharmaceuticals

| Application | Function | Reference |

| Tablet Manufacturing | Lubricant, anti-adherent | [9][10] |

| Drug Delivery | Emulsifying agent, stabilizer for lipid-based systems | [8] |

| Modified Release | Hydrophobic matrix-forming agent | [11] |

The precise molecular weight of this compound is a critical parameter for formulation development, as it influences the stoichiometry of drug-excipient interactions and the physicochemical properties of the final dosage form.

While specific signaling pathways for this compound are not extensively documented, research on cesium ions has shown interactions with cellular signaling, such as the jasmonate pathway in plants and MAP kinase pathways in yeast.[12][13][14] The stearate component, being a fatty acid, may also influence lipid-mediated signaling processes.

Caption: Formation of this compound from Stearic Acid.

References

- 1. This compound | C18H35CsO2 | CID 23720211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caesium stearate - Wikipedia [en.wikipedia.org]

- 3. This compound | 14912-91-5 [sigmaaldrich.com]

- 4. heegermaterials.com [heegermaterials.com]

- 5. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 8. pishrochem.com [pishrochem.com]

- 9. nimbasia.com [nimbasia.com]

- 10. nbinno.com [nbinno.com]

- 11. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cesium chloride sensing and signaling in Saccharomyces cerevisiae: an interplay among the HOG and CWI MAPK pathways and the transcription factor Yaf9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

fundamental chemistry of alkali metal stearates

An In-depth Technical Guide to the Fundamental Chemistry of Alkali Metal Stearates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a class of compounds essential in a multitude of scientific and industrial applications, particularly within the pharmaceutical sector. This document details their synthesis, core chemical and physical properties, and key applications, with a focus on providing actionable data and methodologies for professionals in research and development.

Introduction to Alkali Metal Stearates

Alkali metal stearates are metal salts of stearic acid, an 18-carbon long-chain saturated fatty acid.[1] Their general formula is CH₃(CH₂)₁₆COO⁻M⁺, where M represents an alkali metal cation (e.g., Lithium (Li⁺), Sodium (Na⁺), Potassium (K⁺)).

Structurally, these molecules are amphiphilic, possessing a long, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxylate head.[2] This dual nature is the foundation of their utility as surfactants, emulsifiers, lubricants, and gelling agents.[3] In the pharmaceutical industry, they are widely used as excipients to aid in the manufacturing of tablets and capsules, stabilize emulsions, and modify the solubility of hydrophobic active pharmaceutical ingredients (APIs).[4][5]

Synthesis of Alkali Metal Stearates

The primary methods for synthesizing alkali metal stearates are precipitation (also known as double decomposition or saponification) and direct reaction.

-

Precipitation (Saponification): This is the most common method. It involves a two-step process. First, stearic acid is saponified with a strong alkali solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a heated aqueous medium to form a water-soluble soap.[6] Subsequently, if a different metal stearate is desired, a solution containing the corresponding metal salt is added to precipitate the water-insoluble metal stearate.[7] For alkali metal stearates like sodium stearate, the process is a direct neutralization.[8]

-

Direct Reaction (Fusion Process): This method involves the reaction of stearic acid with a metal oxide, hydroxide, or carbonate at temperatures above the melting point of the resulting stearate.[6] Water produced during the reaction evaporates as steam, eliminating the need for a separate drying step.[6]

-

In Situ Formation: Alkali metal stearates can also be formed in situ by neutralizing stearic acid with an appropriate base like NaOH or KOH directly within a formulation.[3]

A generalized workflow for the synthesis of alkali metal stearates via the precipitation method is illustrated below.

Caption: General synthesis pathway for alkali metal stearates.

Chemical and Physical Properties

The utility of alkali metal stearates is dictated by their unique physicochemical properties, which vary based on the specific alkali metal cation.

Amphiphilic Nature and Micelle Formation

The defining characteristic of alkali metal stearates is their amphiphilicity. In aqueous solutions, these surfactant molecules orient themselves to minimize the unfavorable interaction between their hydrophobic tails and water. At low concentrations, they align at the air-water interface, reducing surface tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC) , the surfactant monomers spontaneously aggregate to form spherical structures called micelles.[9][10] In these aggregates, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form an outer shell that interacts with the surrounding water.[2] This process is fundamental to their function in solubilizing non-polar substances and acting as emulsifiers. The formation of micelles only occurs above a certain temperature known as the Krafft Point .[11]

Caption: Aggregation of stearate monomers to form a micelle.

Quantitative Data Summary

The key physical properties of common alkali metal stearates are summarized in the table below for easy comparison.

| Property | Lithium Stearate | Sodium Stearate | Potassium Stearate |

| Formula | C₁₈H₃₅LiO₂ | C₁₈H₃₅NaO₂ | C₁₈H₃₅KO₂ |

| Molar Mass ( g/mol ) | 290.41 | 306.46 | 322.56[12] |

| Appearance | White powder[13] | White solid/powder[8][14] | White, fluffy powder[15] |

| Melting Point (°C) | 220.0 - 221.5[13] | 245 - 255[8] | ~350 (Boiling Point: 359.4)[16] |

| Density (g/cm³) | 1.025[13] | 1.02[8] | 1.028 - 1.12[12][16] |

| Krafft Point (°C) | 145 - 150[11] | 79[11] | 48[11] |

| Water Solubility | Slightly soluble (0.09 g/100mL)[13] | Soluble in hot water; solubility increases with temperature.[2] | Soluble in hot water; more soluble than sodium stearate.[11][12] |

| Organic Solvent Solubility | Slightly soluble in ethanol (0.04 g/100mL); Insoluble in ethyl acetate, mineral oil.[13] | Slowly soluble in cold water and ethanol. | Soluble in ethanol; insoluble in ether, chloroform.[12] |

Applications in Drug Development and Research

Alkali metal stearates serve several critical functions in pharmaceutical formulations and scientific research.

-

Lubricants and Glidants: In tablet manufacturing, stearates prevent the formulation from sticking to the processing equipment (e.g., tablet punches and dies). Sodium stearate has shown remarkable lubrication capability.[4]

-

Emulsifiers and Stabilizers: They are used to create and stabilize oil-in-water (o/w) or water-in-oil (w/o) emulsions in creams, lotions, and other semi-solid dosage forms.[15]

-

Thickening and Gelling Agents: Sodium stearate can act as a thickening agent in gels and a gelling agent for non-aqueous systems.[1]

-

Solubility Enhancement: As surfactants, they can increase the solubility of poorly water-soluble drug compounds by encapsulating them within micelles.[14]

-

Controlled Release: The hydrophobic nature of stearates can be utilized to modify the release profile of drugs from a dosage form.

Experimental Protocols

Protocol: Synthesis of Potassium Stearate via Precipitation

This protocol details the laboratory-scale synthesis of potassium stearate from stearic acid and potassium hydroxide.

Materials and Equipment:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Potassium Hydroxide (KOH)

-

Deionized Water

-

Ethanol (95%)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer with hot plate

-

Büchner funnel and vacuum flask

-

Filter paper

-

Drying oven

Procedure:

-

Prepare a Stearic Acid Solution: Dissolve a specific molar amount of stearic acid in hot ethanol (e.g., 10g in 100mL). Maintain the temperature to keep the stearic acid dissolved.

-

Prepare a KOH Solution: In a separate beaker, dissolve a stoichiometric equivalent of potassium hydroxide in a minimal amount of water, then dilute with ethanol.

-

Saponification: While stirring the stearic acid solution, slowly add the alcoholic KOH solution. The reaction is exothermic. Continue stirring the mixture at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure the reaction goes to completion.[12]

-

Precipitation and Cooling: As the reaction proceeds, potassium stearate will begin to precipitate, especially upon cooling. Allow the mixture to cool to room temperature, which may be further chilled to maximize precipitation.

-

Filtration: Collect the precipitated potassium stearate product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the product on the filter paper with cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified potassium stearate powder in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol: Determination of Critical Micelle Concentration (CMC) by Conductometry

This method relies on the change in the electrical conductivity of a solution as micelles are formed.

Materials and Equipment:

-

Alkali metal stearate (e.g., Sodium Stearate)

-

High-purity deionized water

-

Conductivity meter and probe

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Prepare a Stock Solution: Accurately prepare a concentrated stock solution of the alkali metal stearate in deionized water, ensuring the concentration is well above the expected CMC. Gentle heating may be required to facilitate dissolution.[2]

-

Prepare Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations.

-

Temperature Equilibration: Place the solutions in a thermostatic water bath to ensure all measurements are taken at a constant, controlled temperature (e.g., 30°C), as CMC is temperature-dependent.[17]

-

Conductivity Measurement: Measure the specific conductivity of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the conductivity probe with the next solution to be measured before taking a reading.

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will typically show two linear regions with different slopes.

-

The first region (below CMC) shows a steep increase in conductivity with concentration.

-

The second region (above CMC) shows a more gradual increase in conductivity.[17]

-

The intersection of the two extrapolated linear portions of the graph corresponds to the Critical Micelle Concentration (CMC).

-

Caption: Experimental workflow for CMC determination via conductometry.

References

- 1. An Basic Overview to Metallic Stearates - Goldstab [goldstab.com]

- 2. Sodium Stearate » Rayeneh Group [rayeneh.com]

- 3. US5208074A - Soluble alkali metal stearate solution compositions - Google Patents [patents.google.com]

- 4. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nimbasia.com [nimbasia.com]

- 6. baerlocher.com [baerlocher.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Sodium stearate - Wikipedia [en.wikipedia.org]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. nanoscience.com [nanoscience.com]

- 11. The Solubility of Sodium and Potassium Soaps | www.wenxuecity.com [wenxuecity.com]

- 12. Potassium stearate - Wikipedia [en.wikipedia.org]

- 13. nanotrun.com [nanotrun.com]

- 14. Sodium stearate CAS#: 822-16-2 [m.chemicalbook.com]

- 15. nanotrun.com [nanotrun.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. jetir.org [jetir.org]

Methodological & Application

Application Notes and Protocols: Cesium Salts as Catalysts in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the initial topic of interest was the use of cesium stearate as a catalyst, a thorough review of the scientific literature indicates that its role as a primary catalyst in organic reactions is not well-documented. This compound, a salt of the alkali metal cesium and the fatty acid stearic acid, is synthesized by the reaction of cesium carbonate with stearic acid.[1] However, its applications are not prominently in the realm of catalysis.

Conversely, other cesium salts, notably cesium carbonate (Cs₂CO₃) and cesium heteropolyacid salts , have been extensively studied and utilized as highly effective catalysts and bases in a variety of organic transformations.[2][3][4] This document will therefore focus on the well-established catalytic applications of these cesium compounds, providing detailed application notes and protocols for their use in key organic reactions. We will also briefly discuss the typical roles of other metal stearates to provide a broader context for the applications of stearate compounds.

The "Cesium Effect" in Catalysis

The enhanced reactivity and yields often observed when using cesium salts, particularly cesium carbonate, in palladium-catalyzed cross-coupling reactions is often referred to as the "cesium effect".[5] This effect is attributed to the large ionic radius and low charge density of the cesium cation (Cs⁺), which leads to weaker ion pairing and greater solubility of the base in organic solvents.[6] This increased availability of the anionic base is believed to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki-Miyaura coupling.[6]

Cesium Carbonate (Cs₂CO₃) as a Base and Catalyst

Cesium carbonate is a versatile and widely used inorganic base in organic synthesis.[4] Its mild basicity and high solubility in many organic solvents make it an excellent choice for a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions.[3][5]

Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Cesium carbonate is often the base of choice, leading to high yields and broad functional group tolerance.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid

-

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

-

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and cesium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for Suzuki-Miyaura Coupling with Cesium Carbonate

| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 95 | [5] |

| 2 | 2-Iodophenol | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | 92 | [5] |

| 3 | 3-Chloropyridine | 3-Thienylboronic acid | Cs₂CO₃ | DMF/H₂O | 120 | 24 | 78 | [5] |

Note: Yields are isolated yields and can vary depending on the specific substrates and reaction conditions.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. Cesium carbonate is an effective base for this transformation, particularly with less reactive aryl chlorides.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

-

Materials:

-

Aryl bromide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

Toluene (5 mL)

-

-

Procedure:

-

In a glovebox, add the aryl bromide, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried vial equipped with a stir bar.

-

Add toluene, followed by the secondary amine.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

-

Diagram: Buchwald-Hartwig Amination Workflow

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Cesium Heteropolyacid Salts as Solid Acid Catalysts

Cesium salts of heteropolyacids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective and reusable solid acid catalysts.[2] The partial exchange of protons with large cesium cations renders them insoluble in polar solvents, facilitating catalyst recovery and reuse.[10] These materials possess strong Brønsted acidity and a high surface area.[2]

Application: Esterification Reactions

Cesium-exchanged heteropolyacids are excellent catalysts for esterification reactions, offering high conversion and selectivity under relatively mild conditions.[11]

Experimental Protocol: Esterification of Propanoic Acid with 1,2-Propanediol

-

Catalyst Preparation (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay):

-

Prepare an aqueous solution of phosphotungstic acid.

-

Slowly add a stoichiometric amount of an aqueous solution of cesium carbonate while stirring.

-

Filter the resulting precipitate, wash with water, and dry.

-

Impregnate K-10 Montmorillonite clay with the cesium-exchanged heteropolyacid using the incipient wetness method.

-

Dry and calcine the catalyst.[11]

-

-

Esterification Procedure:

-

In a batch reactor, combine propanoic acid, 1,2-propanediol, and the Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 catalyst.

-

Heat the mixture to the desired temperature (e.g., 180 °C) with constant stirring.[11]

-

Monitor the reaction progress by analyzing samples for the disappearance of the limiting reactant using techniques like titration or GC.

-

After the reaction, cool the mixture and separate the catalyst by filtration.

-

Wash the catalyst for reuse.

-

Isolate the product from the reaction mixture, typically by distillation.

-

Quantitative Data for Esterification using Cesium Heteropolyacid Salt Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Mole Ratio (Acid:Alcohol) | Temp (°C) | Conversion (%) | Reference |

| Propanoic Acid | 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 1:2 | 180 | >95 | [11] |

| Levulinic Acid | Ethanol | Cs₂.₅H₀.₅PW₁₂O₄₀ | 1:10 | 70 | >90 | [2] |

Context: Typical Roles of Metal Stearates

While this compound itself is not a prominent catalyst, other metal stearates are widely used in various industrial applications, primarily leveraging their physical properties.[12][13]

-

Lubricants and Release Agents: In the plastics and rubber industries, metal stearates like zinc stearate and calcium stearate are used to prevent sticking to molds and machinery.[13]

-

Stabilizers: They can act as heat stabilizers in PVC processing.[12]

-

Hydrophobizing Agents: Their water-repellent nature is utilized in construction materials.[13]

-

Excipients in Pharmaceuticals: Magnesium stearate is a common lubricant in tablet manufacturing to ensure the smooth flow of powders.[12]

-

Catalysts in Polymerization: Some metallic stearates can act as catalysts in specific polymerization processes.[14]

Conclusion